5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
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Overview
Description
5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, thiophene, and hexahydropyrrolo[3,4-c]pyrrole moieties
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiophene-based analogs, have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s worth noting that thiophene-diketopyrrolopyrrole-based molecules, which share structural similarities with the compound , have been found to improve electron transport and lithium-ion diffusion rate when embedded into graphene aerogels . This suggests that the compound may interact with its targets to facilitate electron transport and ion diffusion.
Biochemical Pathways
It’s known that thiophene-based compounds can influence a variety of properties and applications, including the advancement of organic semiconductors . This suggests that the compound may interact with biochemical pathways related to electron transport and ion diffusion .
Pharmacokinetics
It’s known that thiophene-diketopyrrolopyrrole-based molecules can effectively reduce the dissolution in the electrolyte, which could potentially improve the bioavailability of the compound .
Result of Action
It’s known that thiophene-diketopyrrolopyrrole-based molecules can prevent electrode rupture and improve electron transport and lithium-ion diffusion rate . This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the thermal stability of similar compounds has been noted, with decomposition observed at temperatures of 348 and 380 °C . This suggests that the compound’s action, efficacy, and stability may be influenced by temperature and other environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the hexahydropyrrolo[3,4-c]pyrrole core, which can be achieved through the Paal-Knorr pyrrole synthesis. This involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines under mild conditions .
The thiophene moiety can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using thiophene-2-boronic acid and a suitable halogenated precursor. The cyclopropyl group can be added through a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and automated systems for the coupling and cyclopropanation steps.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrole ring can be reduced to form pyrrolidines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Pyrrolidines.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione.
Cyclopropyl derivatives: Compounds containing cyclopropyl groups attached to various heterocycles.
Pyrrole derivatives: Compounds with substituted pyrrole rings.
Uniqueness
5-cyclopropyl-N-(thiophen-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is unique due to its combination of cyclopropyl, thiophene, and hexahydropyrrolo[3,4-c]pyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-cyclopropyl-N-thiophen-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c18-14(15-13-2-1-5-19-13)17-8-10-6-16(12-3-4-12)7-11(10)9-17/h1-2,5,10-12H,3-4,6-9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCHKKATOCYCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CN(CC3C2)C(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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